Tert-butyl 3-(3-bromo-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(3-bromo-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C12H20BrN2O3 It is characterized by the presence of a tert-butyl ester group, a brominated pyrrolidinone moiety, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-bromo-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate typically involves multiple steps. One common approach starts with the bromination of a pyrrolidinone derivative, followed by the introduction of the azetidine ring and the tert-butyl ester group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as bromination, esterification, and cyclization, with careful control of reaction parameters to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-bromo-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the pyrrolidinone moiety can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or thiocyanato derivatives, while reduction reactions can produce alcohols.
Scientific Research Applications
Tert-butyl 3-(3-bromo-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-bromo-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The brominated pyrrolidinone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The azetidine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate
- Tert-butyl 4-(3-bromo-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate
- Tert-butyl 3-(4-amino-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(3-bromo-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate is unique due to the combination of its structural features, including the brominated pyrrolidinone moiety and the azetidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H19BrN2O3 |
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Molecular Weight |
319.19 g/mol |
IUPAC Name |
tert-butyl 3-(3-bromo-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H19BrN2O3/c1-12(2,3)18-11(17)14-6-8(7-14)15-5-4-9(13)10(15)16/h8-9H,4-7H2,1-3H3 |
InChI Key |
QUUTUHSHJFLPOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCC(C2=O)Br |
Origin of Product |
United States |
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